molecular formula C20H27N6O17P3.2NH3 B1150245 DMNPE-caged ATP diammonium salt

DMNPE-caged ATP diammonium salt

Cat. No.: B1150245
M. Wt: 750.44
Attention: For research use only. Not for human or veterinary use.
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Description

DMNPE-caged ATP diammonium salt (Adenosine 5'-triphosphate P''-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester diammonium salt) is a photoactivatable nucleotide derivative widely used in biochemical and physiological studies. Its molecular formula is C₂₀H₂₇N₆O₁₇P₃·2NH₃, with a molecular weight of 750.44 g/mol . The compound is engineered with a dimethoxy-nitrophenylethyl (DMNPE) photolabile protecting group esterified to the terminal phosphate of ATP, rendering it biologically inert until UV irradiation (typically at ~355 nm) cleaves the caging group, releasing active ATP .

Key properties include:

  • Quantum Yield: 0.07, indicating moderate photolytic efficiency .
  • Storage: Requires storage at -20°C to maintain stability .
  • Applications: Enables spatiotemporal control of ATP release in live cells, particularly advantageous in neuroscience due to its brain-penetrant properties .

Properties

Molecular Formula

C20H27N6O17P3.2NH3

Molecular Weight

750.44

IUPAC Name

[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(4,5-dimethoxy-2-nitrophenyl)ethoxy-hydroxyphosphoryl] hydrogen phosphate;azane

InChI

InChI=1S/C20H27N6O17P3.2H3N/c1-9(10-4-12(37-2)13(38-3)5-11(10)26(29)30)41-45(33,34)43-46(35,36)42-44(31,32)39-6-14-16(27)17(28)20(40-14)25-8-24-15-18(21)22-7-23-19(15)25;;/h4-5,7-9,14,16-17,20,27-28H,6H2,1-3H3,(H,31,32)(H,33,34)(H,35,36)(H2,21,22,23);2*1H3/t9?,14-,16-,17-,20-;;/m0../s1

SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.N.N

Synonyms

Adenosine 5/'-triphosphate P

Origin of Product

United States

Scientific Research Applications

Research Applications

DMNPE-caged ATP has several critical applications in both biochemical and biophysical research:

  • Photopharmacology : This compound allows researchers to control the timing and location of ATP release using light, facilitating the study of complex biological systems with high precision.
  • Cell Signaling Studies : By uncaging ATP in a controlled manner, researchers can investigate its role in cellular signaling pathways, particularly in studies involving calcium ion mobilization and other intracellular signaling mechanisms .
  • Neuroscience Research : DMNPE-caged ATP has been used to explore its effects on astrocytes and neurons. For instance, studies have demonstrated that photoreleased ATP can evoke calcium ion waves in astrocytes, providing insights into neuronal communication and glial cell function .
  • Muscle Physiology : The compound has applications in studying muscle contraction mechanisms by allowing precise control over ATP availability during experiments .

Comparative Analysis with Other Caged Compounds

The following table summarizes DMNPE-caged ATP's unique features compared to other caged nucleotides:

Compound NameDescriptionUnique Features
DMNPE-caged ATPCaged form of adenosine triphosphateControlled release via UV light; high specificity
Caged Guanosine TriphosphateCaged form of guanosine triphosphate (GTP)Similar photolytic mechanism; used for GTP studies
Caged Cytidine TriphosphateModified cytidine triphosphate (CTP)Allows study of CTP-dependent processes
Caged Uridine TriphosphateCaged version of uridine triphosphate (UTP)Useful for examining UTP-related signaling pathways

Case Studies

  • Calcium Signaling in Astrocytes : A study utilized DMNPE-caged ATP to uncage ATP in cultured astrocytes and observed the resultant calcium ion waves. The findings highlighted the role of ATP in mediating intercellular communication among glial cells .
  • Muscle Contraction Studies : Researchers applied DMNPE-caged ATP to investigate muscle contraction dynamics by controlling the timing of ATP release during stimulation experiments. This approach allowed for a better understanding of how ATP influences muscle fiber contractions under varying conditions .
  • Neuronal Activity Modulation : In another study, DMNPE-caged ATP was used to modulate neuronal activity in brain slices, demonstrating its potential for real-time manipulation of synaptic transmission and plasticity through localized photorelease .

Comparison with Similar Compounds

Table 1: Comparative Photochemical Data

Compound Caging Group Quantum Yield (Qp) Absorption λ (nm) Enzymatic Resistance
DMNPE-caged ATP DMNPE 0.07 ~360 High
NPE-caged ATP NPE 0.63 ~340 Moderate
CNB-caged ATP CNB ~0.1 (estimated) ~310 Low
NPEC-caged LY 379268 NPEC Not reported Not reported Not reported

Key Findings :

  • Quantum Yield : DMNPE-caged ATP exhibits a significantly lower Qp (0.07) compared to NPE-caged ATP (0.63), suggesting slower photolysis rates despite superior near-UV light absorption .
  • Wavelength Sensitivity : DMNPE absorbs efficiently at ~360 nm, making it compatible with standard UV light sources, whereas CNB and NPE require lower wavelengths (310–340 nm) .
  • Enzymatic Resistance : DMNPE-caged ATP demonstrates robust resistance to nucleases and phosphatases, critical for maintaining inertness in biological systems prior to photoactivation .

Functional and Structural Comparisons

NPE-Caged ATP

  • Advantages : Higher quantum yield (0.63) enables faster ATP release, suitable for rapid kinetic studies .
  • Limitations : Reduced absorption at near-UV wavelengths and lower enzymatic stability compared to DMNPE-caged ATP .

3'-Deoxy-3'-Amino-ATP

  • Mechanism : Acts as a competitive ATP inhibitor (Kᵢ = 2.3 μM) rather than a photoactivatable compound .
  • Utility : Used to synthesize modified tRNA, contrasting with DMNPE-caged ATP’s role in dynamic ATP delivery .

Preparation Methods

Reagents and Starting Materials

The primary reagents include:

  • Adenosine triphosphate (ATP) disodium salt (≥95% purity),

  • 1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane (DMNPE-diazoethane),

  • Ammonium hydroxide (for diammonium salt formation),

  • Dichloromethane (DCM) and diethyl ether (solvents).

ATP serves as the core substrate, while DMNPE-diazoethane introduces the caging group via a carbocation intermediate. The reaction is conducted in a biphasic system (aqueous/organic) to enhance yield and selectivity.

Esterification Reaction

The esterification proceeds under mildly acidic conditions (pH ~4) to favor protonation of ATP’s γ-phosphate, making it susceptible to nucleophilic attack by DMNPE-diazoethane. Key steps include:

  • ATP activation : ATP (1 mmol) is dissolved in 10 mL of pH 4.0 aqueous buffer.

  • DMNPE-diazoethane addition : A 1.2 molar equivalent of DMNPE-diazoethane in DCM is added dropwise under vigorous stirring.

  • Reaction monitoring : Progress is tracked via thin-layer chromatography (TLC) or HPLC, with typical completion within 6–8 hours at 25°C.

The reaction mechanism involves diazoethane decomposition to a carbocation, which reacts with the γ-phosphate oxygen, forming a stable ester bond.

Purification and Isolation

Post-reaction, the mixture is partitioned between DCM and water to remove unreacted DMNPE-diazoethane. The aqueous phase is lyophilized, and the crude product is purified via:

  • Ion-exchange chromatography (DEAE Sephadex A-25 column), eluting with a 0.1–0.5 M ammonium bicarbonate gradient.

  • Reverse-phase HPLC (C18 column, 5–40% acetonitrile/water + 0.1% TFA).

The diammonium salt form is obtained by neutralizing the product with ammonium hydroxide, followed by lyophilization.

Optimization of Reaction Conditions

pH Control

Maintaining pH 4.0 is critical to ensure selective esterification of the γ-phosphate. At lower pH (<3), side reactions involving α- or β-phosphates are observed, while higher pH (>5) reduces diazoethane reactivity.

Solvent and Temperature

The biphasic system (aqueous/DCM) maximizes interfacial contact while minimizing ATP denaturation. Elevated temperatures (e.g., 37°C) reduce reaction time but risk ATP hydrolysis, whereas temperatures below 20°C prolong the reaction.

Analytical Characterization

Spectroscopic Analysis

  • UV-Vis spectroscopy : DMNPE-caged ATP exhibits λ<sub>max</sub> at 350 nm (ε = 4,200 M<sup>−1</sup>cm<sup>−1</sup>), distinct from ATP’s 259 nm peak.

  • <sup>31</sup>P NMR : A singlet at δ −10.2 ppm confirms esterification of the γ-phosphate, with unmodified α- and β-phosphates at δ −9.8 and −20.1 ppm, respectively.

Purity Assessment

  • HPLC : Retention time of 12.3 min (C18 column, 10% acetonitrile).

  • Mass spectrometry : ESI-MS m/z 750.44 [M−2NH<sub>3</sub>+H]<sup>+</sup>, confirming molecular formula C<sub>20</sub>H<sub>27</sub>N<sub>6</sub>O<sub>17</sub>P<sub>3</sub>·2NH<sub>3</sub>.

Challenges and Alternatives

Competing Side Reactions

  • Hydrolysis : Spontaneous cleavage of the DMNPE group occurs at pH >7.0, necessitating strict pH control during synthesis.

  • Byproduct formation : Residual DMNPE-alcohol (λ<sub>max</sub> 270 nm) is removed via charcoal treatment.

Alternative Caging Strategies

  • NPE-caged ATP : Uses 2-nitrophenylethyl groups but requires higher UV energy (λ = 365 nm).

  • Desyl-caged ATP : Higher quantum yield (0.15) but prone to thermal decomposition .

Q & A

Q. How does DMNPE-caged ATP diammonium salt function in controlled ATP release, and what are its key photochemical properties?

this compound is a photoactivatable nucleotide derivative where the ATP molecule is chemically "caged" by a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group. This cage blocks ATP's biological activity until photolysis with UV/visible light (~350 nm) cleaves the DMNPE group, releasing free ATP . Key photochemical properties include:

  • Quantum yield (Qp): DMNPE-caged ATP has a lower Qp (0.07) compared to NPE-caged ATP (Qp = 0.63), indicating slower photolysis efficiency .
  • Wavelength sensitivity: Optimized at 350 nm, but residual absorption at longer wavelengths (e.g., 365 nm) can still trigger partial release .
  • Methodological note: Pre-treat solutions with apyrase to degrade trace uncaged ATP, ensuring minimal background activity in enzymatic assays .

Q. What are the standard protocols for integrating DMNPE-caged ATP into enzyme kinetics studies?

  • Pre-experiment preparation: Incubate DMNPE-caged ATP with apyrase (e.g., 0.1 U/mL) for 30 minutes at 25°C to hydrolyze residual ATP. Remove apyrase via centrifugal filtration (10 kDa cutoff) .
  • Photolysis setup: Use a pulsed UV lamp (e.g., 355 nm) calibrated to deliver 0.5–1 J/cm² energy. Monitor ATP release with a luciferase-based assay or phosphate-sensitive probes .
  • Control experiments: Include "dark" controls (no photolysis) and verify ATP release kinetics via HPLC or thin-layer chromatography .

Q. How does DMNPE-caged ATP compare to other caged nucleotides like NPE-caged ATP in experimental applications?

DMNPE-caged ATP is preferred for experiments requiring minimal baseline leakage due to its stable cage structure under physiological conditions. However, its lower Qp necessitates longer irradiation times or higher light intensities compared to NPE-caged ATP. NPE-caged ATP is better suited for rapid, high-temporal-resolution studies but may require stricter temperature control to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize photolysis conditions to maximize ATP release while minimizing phototoxicity in live-cell assays?

  • Light dose calibration: Titrate irradiation time and intensity using a fluorometer to achieve ≥90% ATP release, as measured by luciferase activity .
  • Spectral filtering: Use bandpass filters (e.g., 350 ± 10 nm) to exclude shorter wavelengths that damage cellular components .
  • Dynamic monitoring: Pair DMNPE-caged ATP with DMNPE-caged luciferin to simultaneously track ATP release and luciferase activity in real time, enabling precise temporal control .

Q. What experimental strategies address discrepancies in reported quantum yields of DMNPE-caged ATP?

Discrepancies in Qp values (e.g., 0.07 vs. functional Qp ≥ 0.09) arise from differences in measurement methodologies:

  • Traditional Qp calculation: Based on UV absorption changes, which may underestimate functional release due to incomplete cage removal .
  • Functional Qp determination: Use hybridization assays (e.g., molecular beacons) to quantify biologically active ATP post-photolysis, yielding higher Qp values (≥0.09) .
  • Recommendation: Validate photolysis efficiency using both spectroscopic and functional assays to reconcile data inconsistencies .

Q. How does the presence of multiple DMNPE adducts on oligonucleotides affect ATP release kinetics and experimental design?

DMNPE cages can bind to phosphate backbones or carboxylic acid groups , creating heterogeneous adducts that alter photolysis kinetics. To mitigate this:

  • Purification: Use reverse-phase HPLC to isolate mono-caged ATP species, ensuring uniform photolysis rates .
  • Structural characterization: Employ HMBC (heteronuclear multiple-bond correlation) NMR to confirm cage attachment sites and quantify adduct ratios .

Q. What are the implications of DMNPE-caged ATP’s stability in long-term storage or under varying pH conditions?

  • Storage protocol: Lyophilize DMNPE-caged ATP in ammonium salt form and store at -80°C in amber vials to prevent light- or moisture-induced degradation .
  • pH sensitivity: The cage is stable at pH 6–8 but hydrolyzes rapidly in acidic conditions (pH < 5). Adjust buffer composition (e.g., HEPES instead of Tris) to maintain neutral pH during experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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